![molecular formula C22H14O2 B1375460 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran CAS No. 5379-77-1](/img/structure/B1375460.png)

2,6-Diphenylbenzo[1,2-b:4,5-b']difuran

Overview

Description

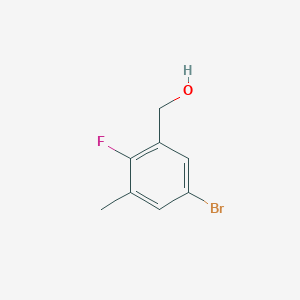

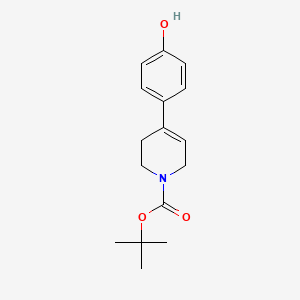

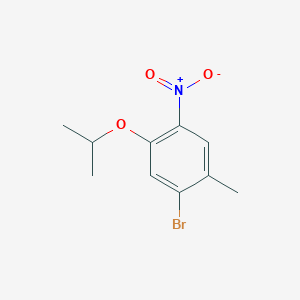

“2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran” is a chemical compound with the molecular formula C22H14O2 . It is a solid at 20°C and has a molecular weight of 310.345 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, geometrical isomers of a set of new ferrocene-benzo [1,2-b:4,5-b′]difuran-2,6- (3H,7H)-dione dyads were synthesized . Another study reported the efficient preparation of 3,7-Diiodo-2,6-di (thiophen-2-yl)benzo [1,2-b:4,5-b′]difurans by an iodine-promoted double cyclization .Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 28 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 26 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 2 nine-membered rings, 1 twelve-membered ring, and 2 Furanes .Chemical Reactions Analysis

The compound has been used as an organic semiconductor for field-effect transistors . It has also been used in the synthesis of new conjugated polymers .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 498.2±40.0 °C at 760 mmHg, and a melting point of 345°C (lit.) . Its exact mass is 310.099365 and it has a LogP of 6.94 .Scientific Research Applications

Optical Properties and Materials Science

- Donor-acceptor molecules like 2,7-diphenylbenzo[1,2-b:4,3-b']difuran-4,5-dicarbonitrile demonstrate distinct nonlinear optical properties. These properties are influenced by the molecular packing and self-assembly behaviors, highlighting the significance of the transition dipole moment in constructing low-dimensional materials with efficient nonlinear optical characteristics (Luo et al., 2017).

Organic Semiconductors

- 2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene, selenophene, and tellurophene analogues, act as effective p-type semiconductors. The selenophene analogue, in particular, exhibits high field-effect transistor (FET) mobility, indicating its potential in organic semiconductor applications (Takimiya et al., 2004).

Antibacterial and Antimycobacterial Activities

- Novel benzodifuran-based derivatives exhibit notable antibacterial activity against various strains, including Bacillus subtilis and Pseudomonas aeruginosa, as well as antimycobacterial activity against Mycobacterium bovis. This indicates a potential application in developing new antibacterial and antimycobacterial agents (Baba et al., 2018).

Photocyclization and Photo-Fries Rearrangement

- A synthetic route using photocyclization and photo-Fries rearrangement reactions has been developed for 2,6-dialkyl-3,7-diphenylbenzo[1,2-b:4,5-b']difurans. This process offers a novel approach for creating compounds that might be useful in various chemical and pharmaceutical applications (Park et al., 2004).

Antimicrobial Activity

- Certain benzodifuran derivatives have been synthesized and shown to possess antimicrobial activities, indicating their potential use in the development of new antimicrobial drugs (Reddy et al., 2001).

Optoelectronic Applications

- Aryl-vinyl benzo[1,2-b:4,5-b']difuran derivatives synthesized for optoelectronic applications exhibit UV-Vis fluorescence, with quantum yields varying significantly. These compounds could be used in organic light-emitting devices (OLEDs) (Bosiak et al., 2012).

Electrochemical and Photophysical Studies

- Ladder-type heteroacenes containing dibenzo[d,d']benzo[1,2-b:4,5-b']difuran have been synthesized. Their photophysical and electrochemical studies indicate lower HOMO energy levels and larger band gaps than corresponding hydrocarbon acenes, making them suitable for various electronic applications (Kawaguchi et al., 2007).

Organic Light-Emitting Diodes (OLEDs)

- The compound 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF) has been designed as an ambipolar material for OLEDs. It exhibits high thermal stability and balanced hole and electron mobilities, making it a promising candidate for full-color organic light-emitting diodes (Mitsui et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran is in the field of Organic Light-Emitting Diode (OLED) materials . It is used as a p-type semiconductor , specifically as a hole transport material .

Mode of Action

2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran interacts with its targets by facilitating the transport of positive charges (holes) . This is achieved through its high Field-Effect Transistor (FET) mobility , which is a measure of how quickly charge carriers (in this case, holes) can move in response to an electric field.

Pharmacokinetics

It is a solid at 20°C and has a melting point of 345°C .

Action Environment

The action of 2,6-Diphenylbenzo[1,2-b:4,5-b’]difuran can be influenced by environmental factors such as temperature, given its solid state at 20°C and high melting point . Additionally, the compound’s performance may also be affected by the specific conditions of the OLED device, including the presence of other materials and the applied electric field.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Properties

IUPAC Name |

2,6-diphenylfuro[2,3-f][1]benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHGBWBEBOMJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,6-Diphenylbenzo[1,2-b:4,5-b']difuran a suitable material for organic light-emitting diodes (OLEDs)?

A1: The research paper highlights several key properties of this compound, specifically when it's incorporated into a larger molecule called 3,7-bis[4-(N-carbazolyl)-phenyl]-2,6-diphenylbenzo[1,2-b:4,5-b']difuran (CZBDF), that make it attractive for OLED applications:

- Ambipolar Charge Transport: CZBDF demonstrates well-balanced and high electron and hole mobilities, exceeding 10⁻³ cm² V⁻¹ s⁻¹. This ambipolar nature is crucial for efficient charge recombination and light emission in OLED devices. []

- Wide Band Gap: The wide-gap characteristic of CZBDF is beneficial for achieving full-color emission in OLEDs. []

- Thermal Stability: CZBDF exhibits high thermal stability, which is important for the operational lifespan and performance of OLED devices. []

Q2: How does the performance of CZBDF as a host material in OLEDs compare to other materials?

A: The research indicates that CZBDF, with its incorporated this compound structure, enables the fabrication of both heterojunction and homojunction RGB-emitting OLEDs. Impressively, the performance of the CZBDF-based homojunction devices is comparable to, or even surpasses, that of heterojunction devices utilizing multiple materials. This suggests that CZBDF can simplify device architecture and potentially reduce manufacturing complexity while maintaining or improving performance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)